N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-13-5-2-4-11(8-13)14-9-12(18-21-14)10-17-16(19)15-6-3-7-22-15/h2-9H,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPUHHFJCVPBQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide” typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Attachment of the Methoxyphenyl Group: This step may involve a Suzuki coupling reaction or a similar cross-coupling method.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a Paal-Knorr synthesis or other thiophene-forming reactions.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the isoxazole ring or the carboxamide group, potentially leading to ring opening or amine formation.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the isoxazole ring could lead to ring-opened amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible development as a therapeutic agent due to its structural features.
Industry: Use in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of “N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern and connectivity. Below is a detailed comparison with analogous molecules:
Thiophene-Isoxazole Hybrids
- Compound 1a (Thieno[3,2-d]pyrimidin-4(3H)-one derivative): Structure: Contains a fused thiophene-pyrimidinone system with a 3-methoxyphenyl substituent. Key Differences: Lacks the isoxazole ring and methylene linker present in the target compound. Synthesis: Derived from methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate via condensation with DMF-DMA, followed by cyclization . Reactivity: The pyrimidinone core enhances hydrogen-bonding capacity compared to the isoxazole-carboxamide system .
Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate (Compound 45p) :
- Structure : Features an ethyl ester at the isoxazole-4-position and a methyl-substituted thiophene.
- Key Differences : Replaces the carboxamide and 3-methoxyphenyl groups with ester and methyl substituents.
- Physicochemical Properties : The ester group increases lipophilicity (logP ≈ 3.2) compared to the carboxamide (logP ≈ 2.1, estimated) .
Thiophene Carboxamide Derivatives
- GSK2830371: Structure: Contains a thiophene-2-carboxamide linked to a cyclopentylmethyl-cyclopropylamino group. Key Differences: Substitutes the isoxazole-methoxyphenyl system with a pyridinyl-amino-cyclopropane motif. Bioactivity: Acts as a Wip1 phosphatase inhibitor (IC₅₀ = 0.6 nM), suggesting that the target compound’s isoxazole-methoxyphenyl group may confer distinct target selectivity .
- 5-Chloro-N-(4-{(S)-5-[(5-chlorothiophene-2-carboxamido)methyl]-2-oxooxazolidin-3-yl} phenyl)thiophene-2-carboxamide: Structure: Incorporates dual thiophene-carboxamide groups and an oxazolidinone ring.
Isoxazole-Based Compounds
- N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide: Structure: Shares the isoxazole-carboxamide framework but replaces the 3-methoxyphenyl group with a cyclopropyl moiety.
Structural and Functional Data Tables
Biological Activity
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a synthetic organic compound that exhibits a range of biological activities due to its unique structural features. The compound incorporates an isoxazole ring and a thiophene moiety, which are known for their diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- Isoxazole ring : Contributes to the compound's reactivity and biological interactions.
- Thiophene moiety : Enhances the compound's stability and potential for biological activity.
- Methoxy group : May influence the lipophilicity and bioavailability of the compound.
Antimicrobial Properties
Research indicates that compounds with isoxazole and thiophene functionalities often exhibit antimicrobial properties. Preliminary studies suggest that this compound may demonstrate antibacterial and antifungal activities due to its ability to disrupt microbial cell functions .
Anticancer Activity
Several studies have assessed the anticancer potential of compounds similar to this compound. The isoxazole derivatives have shown promising results against various cancer cell lines. For example, compounds with similar structures exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating significant cytotoxicity .
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 5-(3-Methoxyphenyl)isoxazole | Isoxazole ring + methoxy group | Anticancer activity |
| Thiophene-acrylamide derivatives | Thiophene + acrylamide | Anti-inflammatory effects |
| 2-Methylisoxazole derivatives | Methyl substitution on isoxazole | Antimicrobial properties |
The potential mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The acrylamide functionality may act as a Michael acceptor, forming covalent bonds with thiol groups in enzymes, which could inhibit their activity.
- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression .
- Signal Transduction Pathways : Compounds with similar structures have been reported to interfere with key signaling pathways involved in cell proliferation and survival.
Case Studies
- Anticancer Efficacy : A study evaluated a series of isoxazole derivatives, including those structurally related to this compound, against various cancer cell lines (MCF7, A549). The results indicated significant growth inhibition, with some derivatives achieving IC50 values as low as 0.01 µM .
- Antimicrobial Assessment : Another investigation focused on the antimicrobial activity of thiophene-containing compounds. The study reported that certain derivatives exhibited substantial antibacterial action against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .
Q & A
Q. What synthetic methodologies are most effective for preparing N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide?
The synthesis involves three critical steps:
Isoxazole Ring Formation : Cyclization of precursors (e.g., β-ketonitriles or alkynes/nitriles) under acidic or basic conditions .
Thiophene Functionalization : Friedel-Crafts acylation or coupling reactions to introduce the thiophene-2-carboxamide group .
Methylation and Linkage : Coupling the isoxazole and thiophene moieties via reductive amination or nucleophilic substitution, with careful control of solvents (e.g., DMF, THF) and temperatures (60–100°C) .
Optimization Tip : Catalysts like Pd(PPh₃)₄ improve yield in cross-coupling steps, while purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Table 1: Representative Yields for Analogous Compounds
| Compound Analog | Yield (%) | Key Reaction Conditions | Ref. |
|---|---|---|---|
| N-((5-(Naphthalen-1-yl)isoxazol-3-yl)methyl)adamantan-1-amine | 70 | Pd-catalyzed coupling, 80°C | |
| 5-Chlorothiophene-2-carboxamide derivatives | 65–76 | Friedel-Crafts acylation, RT |
Q. How is the molecular structure of this compound characterized?
Standard characterization includes:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the isoxazole and thiophene rings (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry (EI-MS or ESI-MS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 367.1) .
- X-ray Crystallography : For absolute configuration determination using SHELX programs (e.g., SHELXL for refinement) .
Advanced Research Questions
Q. How can researchers analyze structure-activity relationships (SAR) for this compound’s inhibition of tumor-associated carbonic anhydrase IX (CA IX)?
Methodology :
Enzymatic Assays : Measure IC₅₀ values using stopped-flow CO₂ hydration assays (pH 6.5, 20°C) .
Computational Docking : Use AutoDock Vina to model interactions between the isoxazole-thiophene core and CA IX’s active site (Zn²⁺ coordination via sulfonamide/thiophene groups) .
SAR Trends :
- 3-Methoxyphenyl Group : Enhances hydrophobic interactions with CA IX’s rim residues (e.g., Phe-131) .
- Thiophene-2-carboxamide : Acts as a zinc-binding group (ZBG), critical for inhibitory potency .
Q. Table 2: Comparative IC₅₀ Values for Isoxazole Derivatives
| Compound | CA IX IC₅₀ (nM) | Selectivity (CA IX/CA II) | Ref. |
|---|---|---|---|
| Parent compound | 12.5 | 150 | |
| 3-Methoxy replaced with Cl | 45.8 | 40 | |
| Thiophene replaced with benzene | >1000 | <1 |
Q. How should researchers address contradictions in biological activity data across different cell lines?
Case Study : Discrepancies in antiproliferative activity (e.g., IC₅₀ = 2 µM in HeLa vs. 15 µM in MCF-7):
Mechanistic Profiling :
- Perform RNA-seq to identify differential expression of CA IX or related targets (e.g., HIF-1α) .
- Test compound uptake via LC-MS/MS to rule out permeability issues .
Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to assess selectivity .
Microenvironment Mimicry : Conduct assays under hypoxic conditions (5% O₂) to better model tumor physiology .
Q. What strategies are recommended for optimizing crystallographic refinement of this compound?
Guidelines :
Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets .
Refinement in SHELXL :
- Apply TWIN/BASF commands for handling twinning (common in isoxazole derivatives) .
- Use ISOR/SUMP restraints for disordered methoxyphenyl groups .
Validation : Check Rint (<5%) and CC₁/2 (>90%) to ensure data quality .
Q. How can computational methods predict metabolic stability of this compound?
Workflow :
In Silico Metabolism :
- Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., demethylation of the 3-methoxy group) .
CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .
Prodrug Design : Introduce acetyl-protected hydroxyl groups to reduce first-pass metabolism .
Q. What experimental designs are critical for evaluating multi-target activity (e.g., CA IX + kinase inhibition)?
Approach :
Polypharmacology Profiling :
- Combine CA IX enzymatic assays with kinome-wide screening (e.g., DiscoverX) .
Network Pharmacology : Construct interaction networks using STRING-DB to identify synergistic targets .
In Vivo Validation : Use xenograft models (e.g., HT-29 tumors in mice) to assess dual-target efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
